Direct Patent Citation as 'Example 88' in Sigma Receptor Ligand Intellectual Property (US10207991/US10611728/US11691947)
The most stringent and verifiable differentiator for N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine is its explicit role as 'Example Compound 88' in the granted patents US10207991, US10611728, and US11691947, which define a specific series of sigma receptor ligands. This designation elevates it from a theoretical or library compound to one with a defined position in intellectual property [1]. In contrast, most publicly available analogs, such as the extensively studied 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine (4-B-IBSP), are described in primary literature but lack this exact patent-positioned identity. The target compound has an associated, specific BindingDB entry (BDBM349570) that directly maps to its patent examples, providing a traceable link between its chemical identity and its claimed biological space [1].
| Evidence Dimension | Intellectual Property & Database Contextualization |
|---|---|
| Target Compound Data | Explicitly cited as 'Example 88' in US10207991, US10611728, and US11691947; with a dedicated BindingDB entry (BDBM349570). |
| Comparator Or Baseline | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine (4-B-IBSP): Described in primary research articles (e.g., Sadeghzadeh et al., 2013) but not found with a similar 'Example Compound' patent role in the same patent family. |
| Quantified Difference | Categorical difference: 'Patented-Example' status vs. 'Literature-Described' analog. |
| Conditions | Patent document analysis and database (BindingDB) cross-referencing. |
Why This Matters
For pharmaceutical R&D or IP-sensitive procurement, the explicit patent context provides a legally and scientifically traceable anchor that is absent for most unpatented or differently-patented alternatives.
- [1] BindingDB Entry for BDBM349570, sourced from US10207991, Example Cpd. No. 88; US10611728, Example Compound 88; US11691947, Example 88. Deposited 2019-09-23. View Source
